molecular formula C21H24ClNO B13955258 1-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-2,3-dihydro-1h-inden-1-ol CAS No. 20845-60-7

1-(4-Chlorophenyl)-2-(1-methylpiperidin-4-yl)-2,3-dihydro-1h-inden-1-ol

Cat. No.: B13955258
CAS No.: 20845-60-7
M. Wt: 341.9 g/mol
InChI Key: HIVJZCBYCPLYFE-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol is a complex organic compound that features a chlorophenyl group, a piperidyl group, and a dihydroindenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the dihydroindenol core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the piperidyl group: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-one
  • 1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-amine

Uniqueness

1-(4-Chlorophenyl)-2-(1-methyl-4-piperidyl)-2,3-dihydroinden-1-ol is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

20845-60-7

Molecular Formula

C21H24ClNO

Molecular Weight

341.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(1-methylpiperidin-4-yl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C21H24ClNO/c1-23-12-10-15(11-13-23)20-14-16-4-2-3-5-19(16)21(20,24)17-6-8-18(22)9-7-17/h2-9,15,20,24H,10-14H2,1H3

InChI Key

HIVJZCBYCPLYFE-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2CC3=CC=CC=C3C2(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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